molecular formula C13H11NO3 B1604400 6-(2-Methoxyphenyl)nicotinic acid CAS No. 887976-03-6

6-(2-Methoxyphenyl)nicotinic acid

Cat. No. B1604400
CAS RN: 887976-03-6
M. Wt: 229.23 g/mol
InChI Key: AWVNEFWCGJKVKB-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxy-6-pyridinecarboxylic acid, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol .


Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) .

Scientific Research Applications

Synthesis and Biological Activity

6-(2-Methoxyphenyl)nicotinic acid has been synthesized and investigated for its biological activities. Studies have focused on synthesizing derivatives of nicotinic acid to explore their potential antineoplastic activities. For instance, compounds like 6-methoxy-nicotinamide have shown moderate activity against certain types of leukemia, suggesting the potential of this compound derivatives in cancer research (Ross, 1967).

Receptor Binding and Lipid Regulation

Nicotinic acid and its derivatives, including this compound, may interact with specific receptors like HM74 and PUMA-G in adipose tissue, modulating lipid metabolism. This interaction is crucial for understanding the compound's role in lipid-lowering drug mechanisms, potentially offering insights into new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).

Herbicidal Activity

Derivatives of this compound have been synthesized and tested for their herbicidal activity. Some compounds exhibited significant efficacy against specific weed species, indicating the potential application of these derivatives in developing new herbicides (Yu et al., 2021).

Enzymatic Hydroxylation and Microbial Utilization

Research has also focused on the enzymatic hydroxylation of nicotinic acid, including derivatives like this compound, by microorganisms. Understanding this process can provide insights into microbial metabolism and the potential biotechnological applications of these compounds (Mizon, 1995).

Vasorelaxation and Antioxidant Properties

Studies have explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, which could relate to this compound's potential effects. These properties suggest potential therapeutic applications in cardiovascular diseases and oxidative stress management (Prachayasittikul et al., 2010).

Safety and Hazards

While specific safety and hazard information for 6-(2-Methoxyphenyl)nicotinic acid is not available, it’s generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling similar chemical compounds .

Future Directions

6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(2-Methoxyphenyl)nicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid is known to participate in various biochemical reactions, particularly those related to energy metabolism . It serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are involved in numerous metabolic reactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives are known to influence cell function in various ways. For instance, nicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism . It is a potent lipid-modifying agent and can affect levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on nicotinic acid suggest that its effects can change over time. For instance, nicotinic acid can have both immediate and long-term effects on lipid levels .

Metabolic Pathways

Nicotinic acid is involved in several metabolic pathways, including those related to the synthesis of NAD and NADP .

Transport and Distribution

Research on nicotinic acid suggests that it is transported into liver cells via a specific carrier-mediated system .

properties

IUPAC Name

6-(2-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVNEFWCGJKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647024
Record name 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887976-03-6
Record name 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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